4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline
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Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline is an organic compound characterized by the presence of a chloro, trifluoroethoxy, and methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 2-methyl-aniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro or trifluoroethoxy groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or defluorinated derivatives. Substitution reactions can result in a wide range of functionalized aniline derivatives.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.
4-(2-Chloro-1,1,2-trifluoroethoxy)-phenylamine: Similar structure but without the methyl group on the aniline ring.
Uniqueness
4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methyl-aniline is unique due to the presence of both the trifluoroethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its lipophilicity and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAYOEQWFQMIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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